

3-Methyl-4-nitroaniline material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 3-Methyl-4-nitroaniline

Cat. No.: B015440

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An In-depth Technical Guide to 3-Methyl-4-nitroaniline

This technical guide provides a comprehensive overview of the material safety data, chemical and physical properties, synthesis, and toxicological profile of **3-Methyl-4-nitroaniline** (CAS No. 611-05-2). The information is intended for researchers, scientists, and professionals in drug development and other fields utilizing this chemical intermediate.

Chemical and Physical Properties

3-Methyl-4-nitroaniline, also known as 4-nitro-m-toluidine or 5-amino-2-nitrotoluene, is a crystalline solid that ranges in color from yellow to brown.^{[1][2]} It is a key intermediate in the synthesis of azo dyes and pigments and is also used in the production of pharmaceuticals and agrochemicals.^{[1][3]}

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of **3-Methyl-4-nitroaniline**.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[4]
Molecular Weight	152.15 g/mol	[4]
Melting Point	136-137 °C	[4]
Boiling Point	330.0 ± 22.0 °C (Predicted)	[4]
Density	1.269 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	1.12 ± 0.10 (Predicted)	[4]
Solubility in Water	Slightly soluble	[5]
Solubility in Organic Solvents	Soluble in Methanol	[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Methyl-4-nitroaniline**.

Spectrum Type	Description	Reference(s)
¹ H NMR	Spectra available in CDCl ₃ .	[6]
¹³ C NMR	Spectra available in CDCl ₃ .	[7]
IR	Spectra available.	[5]
Mass Spectrometry	Mass spectral data is available.	[5]

Synthesis of 3-Methyl-4-nitroaniline

While a highly detailed, peer-reviewed synthesis protocol specifically for **3-methyl-4-nitroaniline** is not readily available in the searched literature, a general and widely applicable method involves the nitration of a protected m-toluidine derivative, followed by deprotection. Below is a representative experimental protocol adapted from established methods for the synthesis of similar nitroaniline compounds.

Experimental Protocol: Synthesis via Nitration of Aceto-m-toluidide

This two-step procedure involves the protection of the amino group of m-toluidine by acetylation, followed by nitration and subsequent deprotection.

Step 1: Acetylation of m-Toluidine

- In a round-bottom flask equipped with a magnetic stirrer, dissolve m-toluidine in glacial acetic acid.
- Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur; maintain the temperature below 60°C.
- After the addition is complete, stir the mixture at room temperature for 1-2 hours.
- Pour the reaction mixture into a beaker of cold water with stirring to precipitate the aceto-m-toluidide.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an ethanol/water mixture to obtain pure aceto-m-toluidide.

Step 2: Nitration of Aceto-m-toluidide

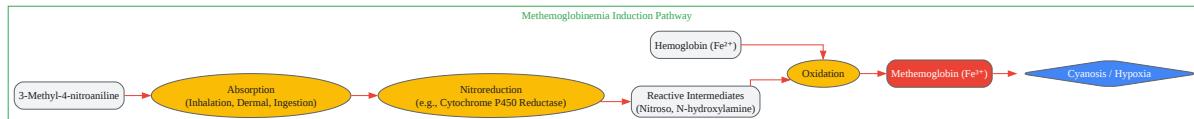
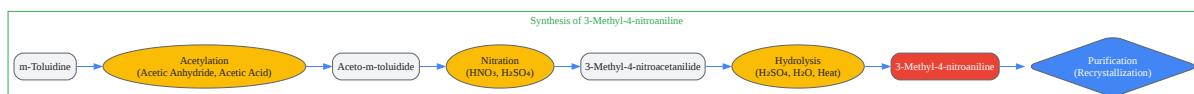
- In a flask cooled in an ice-salt bath, dissolve the dried aceto-m-toluidide in concentrated sulfuric acid.
- Slowly add a nitrating mixture (a cold mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional hour.
- Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

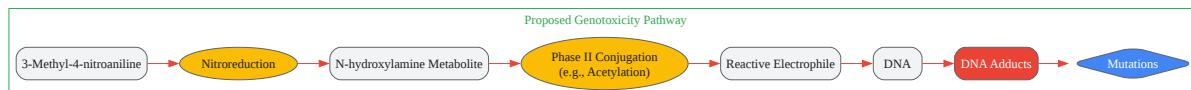
- Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Step 3: Hydrolysis of 3-Methyl-4-nitroacetanilide

- In a round-bottom flask fitted with a reflux condenser, suspend the crude 3-methyl-4-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).
- Heat the mixture to reflux for 1-2 hours until the solid has dissolved.
- Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the **3-methyl-4-nitroaniline**.
- Collect the crude product by vacuum filtration and wash with water.
- Purify the product by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow Diagram





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